molecular formula C13H17NO4 B558154 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid CAS No. 141871-02-5

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

Cat. No.: B558154
CAS No.: 141871-02-5
M. Wt: 251.28 g/mol
InChI Key: UXLICAHPTWWCII-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is an organic compound with the molecular formula C13H17NO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and methylated. This compound is often used in organic synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid typically involves the protection of the amino group with a Boc group, followed by methylation. One common method involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar protection and methylation strategies, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced under acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used for oxidation reactions.

    Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

    Substitution: Acidic conditions, such as hydrochloric acid in organic solvents, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include the free amine after Boc removal, various oxidized derivatives, and substituted benzoic acid derivatives.

Scientific Research Applications

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid involves its reactivity as a protected amine. The Boc group provides stability, allowing the compound to participate in various reactions without premature deprotection. The methylated amino group can interact with different molecular targets, facilitating the formation of desired products in synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)benzoic acid
  • 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid
  • 2-(tert-Butoxycarbonyl)benzoic acid
  • 6-((tert-Butoxycarbonyl)amino)-2-pyridinecarboxylic acid

Uniqueness

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is unique due to its specific combination of a Boc-protected amino group and a methyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(4)10-8-6-5-7-9(10)11(15)16/h5-8H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLICAHPTWWCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373781
Record name 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141871-02-5
Record name 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 141871-02-5
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